Higher Standard Molar Enthalpy of Formation vs. 2-Amino-4,6-dimethylpyrimidine
The thermochemical stability of 4-amino-2,6-dimethylpyrimidine is quantifiably distinct from its 2-amino isomer. Its standard molar enthalpy of formation in the gaseous phase is higher, reflecting differences in aromatic stabilization and resonance energy arising from the altered substitution pattern on the pyrimidine ring [1].
| Evidence Dimension | Standard molar enthalpy of formation (ΔfH°m, gas phase, 298.15 K) |
|---|---|
| Target Compound Data | 60.1 ± 1.8 kJ·mol⁻¹ |
| Comparator Or Baseline | 2-Amino-4,6-dimethylpyrimidine: 55.9 ± 1.8 kJ·mol⁻¹ |
| Quantified Difference | +4.2 kJ·mol⁻¹ (approximately 7.5% higher) |
| Conditions | Static bomb combustion calorimetry for crystalline phase; Knudsen effusion technique for sublimation enthalpy; calculated for gaseous phase at T = 298.15 K |
Why This Matters
This difference in thermochemical stability is a direct indicator of distinct chemical behavior, influencing reaction energetics, stability in formulations, and shelf-life considerations during procurement.
- [1] Galvao TLP, et al. Energetics of aminomethylpyrimidines: An examination of the aromaticity of nitrogen heteromonocyclic derivatives. J Chem Thermodyn. 2013;62:186-195. View Source
